Amino 4-nitrobenzoate;hydrochloride

Description

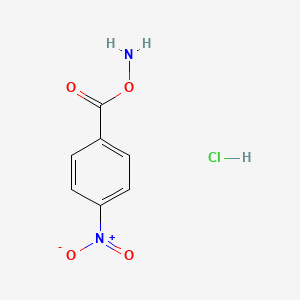

The term "Amino 4-nitrobenzoate; hydrochloride" refers to a class of benzoic acid derivatives containing both amino and nitro functional groups, often in para or meta positions on the aromatic ring, with a hydrochloride salt. These compounds are typically synthesized via nucleophilic substitution, hydrolysis, or esterification reactions and are utilized in pharmaceuticals, agrochemicals, and material science due to their reactivity and stability .

Properties

CAS No. |

35657-37-5 |

|---|---|

Molecular Formula |

C7H7ClN2O4 |

Molecular Weight |

218.59 g/mol |

IUPAC Name |

amino 4-nitrobenzoate;hydrochloride |

InChI |

InChI=1S/C7H6N2O4.ClH/c8-13-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H,8H2;1H |

InChI Key |

PVXQVDCHVXFWOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino 4-nitrobenzoate;hydrochloride typically involves a multi-step process. One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, resulting in 4-aminobenzoic acid. The final step involves the formation of the hydrochloride salt by reacting 4-aminobenzoic acid with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This approach optimizes reaction times and sequences, leading to high conversion and selectivity rates. The continuous-flow system allows for efficient production with minimal residence times .

Chemical Reactions Analysis

Types of Reactions

Amino 4-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: The major product is 4-aminobenzoic acid.

Substitution: Depending on the substituent introduced, products can include halogenated derivatives of 4-aminobenzoic acid.

Scientific Research Applications

Amino 4-nitrobenzoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Amino 4-nitrobenzoate;hydrochloride involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Nitro vs. Amino Substitution: Nitro groups (electron-withdrawing) reduce reactivity toward electrophilic substitution but enhance stability, whereas amino groups (electron-donating) increase solubility and reactivity. For example, 4-nitrobenzylamine hydrochloride is less reactive in nucleophilic environments compared to 4-(aminomethyl)benzoic acid hydrochloride . Hydrochloride Salts: Amino-containing compounds often form hydrochloride salts to improve solubility and crystallinity. For instance, methyl 4-(aminomethyl)benzoate hydrochloride exhibits enhanced stability in aqueous solutions compared to its free base .

Synthetic Routes: Nitro Compounds: Synthesized via nitration (e.g., ethyl 4-nitrobenzoate) or direct substitution (e.g., methyl 3-(methylamino)-4-nitrobenzoate), often requiring harsh conditions like refluxing in chlorobenzene (). Amino Derivatives: Produced through hydrolysis () or catalytic reduction of nitro precursors. For example, 4-(aminomethyl)-2-methylbenzoic acid hydrochloride is derived from nitrile intermediates using HCl .

Applications: Pharmaceuticals: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is used in drug discovery due to its structural versatility, while 4-nitrobenzylamine hydrochloride serves as a substrate analog in enzyme studies . Material Science: Aminomethyl-substituted benzoates enhance polymer properties, whereas nitro derivatives like ethyl 4-nitrobenzoate are used as UV stabilizers .

Safety and Handling: Nitro compounds (e.g., ethyl 4-nitrobenzoate) may pose explosion risks under high heat, whereas amino hydrochlorides (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) require storage in tight containers to prevent moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.